molecular formula C27H43NO5 B1679689 (3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione CAS No. 258871-60-2

(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione

Cat. No. B1679689
M. Wt: 461.6 g/mol
InChI Key: PCRJJAXIHTZHNU-SDUSCBPUSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups. It contains an oxa-azacyclotridecane ring, which is a 13-membered ring with one oxygen and one nitrogen atom. The presence of the hydroxyethoxyphenyl group suggests that it might have some interesting chemical properties, such as the ability to form hydrogen bonds.



Synthesis Analysis

Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve multiple steps, including the formation of the oxa-azacyclotridecane ring and the attachment of the hydroxyethoxyphenyl and pentyl groups.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the large oxa-azacyclotridecane ring and multiple functional groups. The 3D structure would be influenced by factors such as the size and shape of the ring, the presence of the functional groups, and the stereochemistry at the chiral centers.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the hydroxyethoxyphenyl group suggests that it might participate in reactions typical of alcohols and ethers.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyethoxyphenyl group might make the compound more polar and increase its solubility in water.


Scientific Research Applications

Applications in Chromatography and Electrochromatography

One study discusses the use of macrocyclic compounds as stationary phases in open-tubular capillary electrochromatography (OTCEC), highlighting their utility in enhancing electroosmotic flow and separation processes in analytical chemistry. Such applications demonstrate the relevance of complex macrocyclic compounds in refining analytical methods for detecting and quantifying chemical species (Guan et al., 2000).

Material Synthesis and Drug Development

Another area of application is in the synthesis and evaluation of compounds for potential therapeutic uses. For instance, research into aromatase inhibitors involves the synthesis of compounds that could inhibit estrogen biosynthesis, indicating the role of complex molecules in developing treatments for hormone-dependent cancers (Hartmann & Batzl, 1986).

Catalysis and Polymerization

Further applications can be seen in the field of catalysis and polymerization, where compounds are synthesized for use as catalysts or in creating novel polymeric materials. For example, the development of novel 4-aza-phenanthrene-3,10-dione derivatives through a multi-component reaction facilitated by specific catalysts, showcases the utility of complex molecules in synthesizing new materials with potential applications in various industries (Sayahi et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO5/c1-4-5-6-10-24-15-12-21(2)9-7-8-11-26(30)28(3)25(27(31)33-24)20-22-13-16-23(17-14-22)32-19-18-29/h13-14,16-17,21,24-25,29H,4-12,15,18-20H2,1-3H3/t21-,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRJJAXIHTZHNU-SDUSCBPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione
Reactant of Route 2
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione
Reactant of Route 3
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione
Reactant of Route 4
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione
Reactant of Route 5
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione
Reactant of Route 6
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione

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